1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, methoxyethoxy, and phenyl groups attached to a tetraazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with phenylhydrazine under controlled conditions to form the desired tetraazole compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the replacement of chloro groups with other functional groups .
Scientific Research Applications
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(2-methoxyethoxy)aniline
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2,4-Dichloro-6-(trifluoromethyl)aniline
Uniqueness
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-phenyl-1H-1,2,3,4-tetraazole is unique due to its specific combination of functional groups and the tetraazole ring structure.
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-23-7-8-24-15-10-14(12(17)9-13(15)18)22-16(19-20-21-22)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYIMQSZSFDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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